4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine
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Description
4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.20 g/mol. The purity is usually 95%.
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Biological Activity
4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring with ethyl and methyl substituents. Its structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets.
The biological activity of this compound is linked to its ability to modulate nitric oxide (NO) production, which plays a crucial role in various physiological processes. NO acts as a signaling molecule in the cardiovascular system and has implications in immune responses, particularly in macrophage function where it mediates tumoricidal and bactericidal actions .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections caused by resistant strains .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to reduce inflammatory responses by modulating cytokine production and inhibiting pathways associated with inflammation . This activity could be beneficial in conditions such as osteoarthritis and septic shock.
Case Studies
- Memory Impairment Studies : In one study, the administration of this compound was linked to memory impairment in animal models. This finding suggests that while the compound has beneficial effects on inflammation and microbial resistance, it may also have neurotoxic effects at certain dosages .
- Therapeutic Applications : A case study highlighted the use of this compound in treating chronic pain conditions. Its ability to modulate nitric oxide levels has been associated with reduced pain perception in preclinical models .
Data Table: Biological Activities Overview
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-ethyl-2-methyl-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C7H14N2/c1-3-6-4-7(8)9-5(6)2/h5-6H,3-4H2,1-2H3,(H2,8,9) |
InChI Key |
NMCNOZCNKVOIET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=NC1C)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.